5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-cyano-2-methylaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 5-chloro-N-(4-cyano-2-methylphenyl)-2-oxobenzamide.
Reduction: Formation of 5-chloro-N-(4-aminomethyl-2-methylphenyl)-2-hydroxybenzamide.
Substitution: Formation of 5-methoxy-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide.
Scientific Research Applications
5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-cyano-2-methylphenyl)-2-oxobenzamide
- 5-Chloro-N-(4-aminomethyl-2-methylphenyl)-2-hydroxybenzamide
- 5-Methoxy-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide
Uniqueness
5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
634186-16-6 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
5-chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-6-10(8-17)2-4-13(9)18-15(20)12-7-11(16)3-5-14(12)19/h2-7,19H,1H3,(H,18,20) |
InChI Key |
MOVZTICXHYKELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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